molecular formula C9H8N2O2 B1368360 Methyl pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 63237-84-3

Methyl pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1368360
CAS No.: 63237-84-3
M. Wt: 176.17 g/mol
InChI Key: VOBULDVRGTTWJY-UHFFFAOYSA-N
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Description

Methyl pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with significant importance in medicinal chemistry and pharmaceutical research. This compound is characterized by its fused pyrazole and pyridine rings, which contribute to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of aminopyrazoles with various carbonyl compounds. One common method includes the condensation of aminopyrazoles with 1,3-diketones or enaminones under acidic or basic conditions . The reaction conditions often involve heating the reactants in solvents like ethanol or acetonitrile, with catalysts such as FeCl3 or polyvinyl pyrrolidine to accelerate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl pyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a valuable compound for further study .

Properties

IUPAC Name

methyl pyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-6-10-11-5-3-2-4-8(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBULDVRGTTWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562506
Record name Methyl pyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63237-84-3
Record name Methyl pyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing 3-fluoropyrazolo[1,5-a]pyridines?

A1: While the provided research papers [, ] do not delve into the specific applications of 3-fluoropyrazolo[1,5-a]pyridines, the presence of fluorine atoms in organic molecules often significantly impacts their chemical and biological properties. This modification can lead to altered metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds valuable in drug discovery and development.

Q2: What is the advantage of the presented method for synthesizing 3-fluoropyrazolo[1,5-a]pyridines?

A2: Although the research papers [, ] do not explicitly compare their method with other existing methods, they present a novel approach for synthesizing 3-fluoropyrazolo[1,5-a]pyridines by using readily available methyl pyrazolo[1,5-a]pyridine-3-carboxylates as starting materials. This approach offers a potentially more efficient and scalable route for synthesizing this class of compounds.

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